molecular formula C16H19N3OS B2626709 N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 1448028-60-1

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2626709
CAS No.: 1448028-60-1
M. Wt: 301.41
InChI Key: CWPFLFUEBNCAAE-UHFFFAOYSA-N
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Description

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cyclohexene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings suggests that it may exhibit a range of biological activities, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the cyclohexene and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity .

Mechanism of Action

The mechanism of action of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of biological targets . The exact pathways and molecular targets would depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to the combination of the thiophene and pyrazole rings with a cyclohexene carboxamide moiety. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(13-5-2-1-3-6-13)17-9-11-19-10-8-14(18-19)15-7-4-12-21-15/h1-2,4,7-8,10,12-13H,3,5-6,9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPFLFUEBNCAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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